molecular formula C19H20ClN3O B2578264 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide CAS No. 338422-99-4

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide

Cat. No. B2578264
CAS RN: 338422-99-4
M. Wt: 341.84
InChI Key: KLVFSDOBGBXUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide is a useful research compound. Its molecular formula is C19H20ClN3O and its molecular weight is 341.84. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves reactions that yield compounds with potential activity against various microbial strains, including bacteria and fungi. Such compounds are of interest due to their efficacy in combating microbial infections. For instance, N-benzimidazol-1-yl-methyl-benzamide derivatives were synthesized and shown to possess significant antimicrobial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger (Sethi et al., 2016).

Anti-inflammatory and Cytotoxic Activities

Research on benzimidazole derivatives also extends to their anti-inflammatory and cytotoxic activities. These compounds have been synthesized and tested for their potential in treating inflammation and cancer. The findings indicate that some derivatives exhibit significant anti-inflammatory and cytotoxic effects, suggesting their potential use in developing treatments for related conditions (Kalsi et al., 1990).

Synthesis and Characterization for Various Applications

The chemical synthesis and characterization of benzimidazole derivatives are crucial for exploring their applications in scientific research. Studies have demonstrated the synthesis of new compounds with potential biological activities. These activities include antimicrobial, anti-inflammatory, and cytotoxic effects, which are significant for developing new therapeutic agents (Arslan et al., 2004).

Complexation and Metal Interaction Studies

Benzimidazole derivatives have been studied for their ability to form complexes with metals, indicating their potential use in various scientific and industrial applications. The complexation behavior can influence the biological activity and stability of these compounds, making them subjects of interest in the development of new materials and catalysts (Tavman, 2003).

properties

IUPAC Name

3-chloro-N-[2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O/c1-11(2)17(23-19(24)13-5-4-6-14(20)10-13)18-21-15-8-7-12(3)9-16(15)22-18/h4-11,17H,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVFSDOBGBXUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-(2-methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)propyl)benzenecarboxamide

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